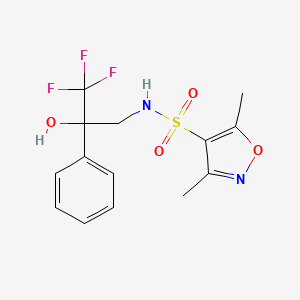

3,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-4-sulfonamide

Description

The compound 3,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-4-sulfonamide features a 1,2-oxazole core substituted with methyl groups at positions 3 and 5. The sulfonamide moiety at position 4 is linked to a fluorinated hydroxypropyl-phenyl group. This structural complexity imparts unique electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl group facilitates hydrogen bonding, influencing solubility and target interactions . The compound’s crystallographic data, if resolved, could be refined using the SHELX program suite, which is widely employed for small-molecule structure determination .

Propriétés

IUPAC Name |

3,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N2O4S/c1-9-12(10(2)23-19-9)24(21,22)18-8-13(20,14(15,16)17)11-6-4-3-5-7-11/h3-7,18,20H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKZXZWSGKYKIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-4-sulfonamide typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydroxide, and organic solvents like acetone .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques to ensure consistent production .

Analyse Des Réactions Chimiques

Types of Reactions

3,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Acetone, dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Applications De Recherche Scientifique

3,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-4-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 3,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes, potentially inhibiting their activity. The isoxazole ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include sulfonamide derivatives sharing the 1,2-oxazole-4-sulfonamide backbone but differing in substituents:

N-Benzyl-N-isopropyl-3,5-dimethyl-1,2-oxazole-4-sulfonamide (AM-694) : Features benzyl and isopropyl groups on the sulfonamide nitrogen. The absence of fluorinated substituents reduces electronegativity compared to the target compound .

Tebufenozide: A benzohydrazide insecticide (CAS 112410–23–8) with distinct functional groups but shared aromatic and sulfonamide-like motifs, highlighting divergent applications (agrochemical vs.

Electronic Properties

The target compound’s trifluoromethyl group increases χ due to fluorine’s high electronegativity, while the hydroxyl group lowers η by enhancing polarizability. In contrast, AM-694’s benzyl/isopropyl substituents decrease χ and increase η, favoring hydrophobic interactions over dipole-dipole forces .

Activité Biologique

3,5-Dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-4-sulfonamide is a compound of interest due to its potential therapeutic applications and unique chemical structure. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C₁₂H₁₄F₃N₃O₃S

- Molecular Weight : 277.24 g/mol

The structural representation includes a sulfonamide group attached to an oxazole ring, which is substituted with a trifluoromethyl group and a hydroxyphenylpropyl moiety.

Antimicrobial Activity

Research indicates that compounds similar to 3,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-4-sulfonamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural motifs possess selective antibacterial activity against various strains of bacteria, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. faecalis | 8 μM |

| Compound B | S. aureus | 16 μM |

Anticancer Activity

Several studies have investigated the anticancer potential of oxazole derivatives. For example, related compounds demonstrated notable antiproliferative effects against various cancer cell lines. The IC50 values for these compounds ranged from 1.2 µM to 5.3 µM across different cell lines such as HCT116 and MCF7 .

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| HCT116 | 3.7 | Compound X |

| MCF7 | 1.2 | Compound Y |

The proposed mechanisms for the biological activity of this class of compounds include:

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Oxidative Stress Induction : Compounds may induce oxidative stress in target cells, leading to apoptosis.

- Interaction with Cellular Targets : Docking studies suggest that these compounds may interact with specific proteins involved in cell signaling pathways.

Study on Antibacterial Activity

A recent study evaluated the antibacterial efficacy of several oxazole derivatives against E. faecalis. The results indicated that compounds with hydroxyl substitutions exhibited enhanced activity compared to their non-hydroxylated counterparts .

Study on Anticancer Properties

In another study focusing on anticancer properties, a series of oxazole derivatives were tested against multiple cancer cell lines. The results demonstrated that compounds with trifluoromethyl groups showed increased selectivity towards MCF7 cells compared to other cell lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-4-sulfonamide?

- Methodology : Multi-step synthesis typically involves sulfonylation of the oxazole core followed by nucleophilic substitution with the trifluoro-hydroxy-phenylpropyl amine. Key steps include:

- Sulfonamide formation : Reacting 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride with the amine precursor under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base).

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity .

- Critical considerations : Monitor reaction progress via TLC and confirm intermediate structures using H NMR before proceeding to subsequent steps.

Q. How can the structure of this compound be rigorously characterized?

- Analytical techniques :

- X-ray crystallography : Resolve absolute configuration and confirm stereochemistry using SHELX software for refinement (e.g., SHELXL-2018 for small-molecule structures) .

- Spectroscopy : F NMR to verify trifluoromethyl group integrity; HRMS (High-Resolution Mass Spectrometry) for molecular ion validation.

- Thermal analysis : DSC (Differential Scanning Calorimetry) to assess purity and polymorphic stability .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Approach :

- Enzyme inhibition assays : Test against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using a stopped-flow CO hydration assay. IC values can be calculated with nonlinear regression.

- Cell-based assays : Measure cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays, comparing efficacy to known sulfonamide inhibitors. Include controls for solvent effects (e.g., DMSO <0.1% v/v) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

- Strategy :

- Derivatization : Synthesize analogs with modified substituents (e.g., replacing trifluoromethyl with methyl or chlorine) to assess steric/electronic effects.

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes. Validate with free-energy perturbation (FEP) calculations .

- Data interpretation : Corrogate experimental IC values with computed binding energies to identify pharmacophoric requirements.

Q. What experimental approaches resolve contradictions between in vitro and in vivo efficacy data?

- Case study : If in vitro IC is low (<10 nM) but in vivo efficacy is poor:

- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS), protein binding (equilibrium dialysis), and metabolic stability (mouse/human liver microsomes).

- Solubility enhancement : Use co-solvents (e.g., PEG 400) or formulate as nanocrystals to improve bioavailability .

Q. How can polymorphism impact its therapeutic potential, and how is it screened?

- Methods :

- High-throughput screening : Crystallize the compound under 96 solvent conditions (e.g., using Crystal16™) to identify polymorphs.

- Stability testing : Store dominant polymorphs at 40°C/75% RH for 4 weeks; monitor phase transitions via PXRD .

Q. What strategies optimize metabolic stability without compromising target affinity?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.